molecular formula C2H5N5O3 B7797973 CID 6261

CID 6261

Cat. No. B7797973
M. Wt: 147.09 g/mol
InChI Key: VZUNGTLZRAYYDE-UHFFFAOYSA-N
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Description

CID 6261 is a useful research compound. Its molecular formula is C2H5N5O3 and its molecular weight is 147.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6261 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6261 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 6261 involves the conversion of 2,3-dichlorophenol to 2,3-dichloro-5-nitrophenol, followed by reduction to 2,3-dichloro-5-aminophenol, and finally, diazotization and coupling with 2-naphthol to form the target compound.

Starting Materials
2,3-dichlorophenol, Nitric acid, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, 2-naphthol

Reaction
Step 1: Nitration of 2,3-dichlorophenol with nitric acid to form 2,3-dichloro-5-nitrophenol, Step 2: Reduction of 2,3-dichloro-5-nitrophenol with sodium hydroxide and hydrogen gas to form 2,3-dichloro-5-aminophenol, Step 3: Diazotization of 2,3-dichloro-5-aminophenol with hydrochloric acid and sodium nitrite to form diazonium salt, Step 4: Coupling of diazonium salt with 2-naphthol in alkaline medium to form CID 6261

properties

IUPAC Name

1-methyl-2-nitro-1-nitrosoguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUNGTLZRAYYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=N[N+](=O)[O-])N)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6261

CAS RN

70-25-7
Record name N-Methyl-N′-nitro-N-nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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